molecular formula C13H7FN4O3 B14737901 (1H-Benzotriazol-1-yl)(2-fluoro-5-nitrophenyl)methanone CAS No. 6037-28-1

(1H-Benzotriazol-1-yl)(2-fluoro-5-nitrophenyl)methanone

Cat. No.: B14737901
CAS No.: 6037-28-1
M. Wt: 286.22 g/mol
InChI Key: HDAIQVMNPSJJLF-UHFFFAOYSA-N
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Description

(1H-Benzotriazol-1-yl)(2-fluoro-5-nitrophenyl)methanone is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound, in particular, combines the benzotriazole moiety with a fluorinated nitrophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzotriazol-1-yl)(2-fluoro-5-nitrophenyl)methanone typically involves the reaction of 1H-benzotriazole with 2-fluoro-5-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for benzotriazole derivatives often involve large-scale batch reactions with careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1H-Benzotriazol-1-yl)(2-fluoro-5-nitrophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1H-Benzotriazol-1-yl)(2-fluoro-5-nitrophenyl)methanone involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind to enzymes and receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Benzotriazol-1-yl)(2-fluoro-5-nitrophenyl)methanone is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in various chemical transformations .

Properties

CAS No.

6037-28-1

Molecular Formula

C13H7FN4O3

Molecular Weight

286.22 g/mol

IUPAC Name

benzotriazol-1-yl-(2-fluoro-5-nitrophenyl)methanone

InChI

InChI=1S/C13H7FN4O3/c14-10-6-5-8(18(20)21)7-9(10)13(19)17-12-4-2-1-3-11(12)15-16-17/h1-7H

InChI Key

HDAIQVMNPSJJLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])F

Origin of Product

United States

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